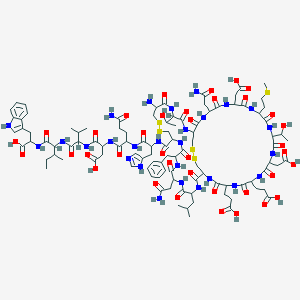![molecular formula C15H23NO5 B038145 Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate CAS No. 115956-03-1](/img/structure/B38145.png)
Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate
Descripción general
Descripción
Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate is a compound of interest in the field of organic chemistry, particularly in the study of azabicyclo compounds. These compounds often possess unique structural and chemical properties that make them valuable for various chemical syntheses and applications.
Synthesis Analysis
The synthesis of similar azabicyclo compounds involves complex organic reactions. For instance, Shibuya et al. (2009) developed a synthesis route for 9-azabicyclo[3.3.1]nonane N-oxyl, showcasing the intricate steps involved in synthesizing such compounds (Shibuya et al., 2009).
Molecular Structure Analysis
The molecular structure of azabicyclo compounds has been extensively studied using spectroscopic techniques. Arias-Pérez et al. (1995) conducted a structural study of a similar compound, ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate, using NMR spectroscopy to establish its conformational behavior (Arias-Pérez et al., 1995).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are often complex and varied. For example, the study by Mulzer et al. (2000) on the stereocontrolled synthesis of azabicyclo compounds highlights the diverse chemical reactions these compounds can undergo (Mulzer, Schülzchen, & Bats, 2000).
Physical Properties Analysis
The physical properties of azabicyclo compounds can be determined through various analytical methods. Research on similar compounds, like the study by Moriguchi et al. (2014), which focused on the molecular structure of a chiral azabicyclo compound, sheds light on the physical characteristics of these molecules (Moriguchi et al., 2014).
Chemical Properties Analysis
The chemical properties of azabicyclo compounds are influenced by their unique structures. Garrido et al. (2013) synthesized a complex azabicyclo compound, demonstrating the intricate chemical properties these molecules possess (Garrido, Nieto, & Díez, 2013).
Aplicaciones Científicas De Investigación
Structural Analysis and Conformation
Ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate, a closely related compound, has been studied using NMR spectroscopy to determine its conformational behavior. This analysis revealed that the piperidone ring exhibits a slightly fattened chair conformation with the N-methyl group in an equatorial position, suggesting specific structural characteristics for related compounds like Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate (Arias-Pérez et al., 1995).
Stereochemistry and Synthesis
Research on the stereochemistry of similar compounds, such as 2-Oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid ester, provides insights into the synthesis and stereocontrolled production of these complex molecules, which can be extended to the synthesis of Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate (Mulzer et al., 2000).
Chemical Transformations
The synthesis and stereochemistry of 3-Azabicyclo[3.3.1]nonane derivatives, including methods like Michael reactions, provide a foundation for understanding the chemical transformations possible with Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate (Vafina et al., 2003).
Catalytic Applications
The development of 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), a nitroxyl radical, shows potential for catalytic applications in oxidation reactions. This suggests a possible research avenue for exploring catalytic properties of Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate in similar chemical processes (Shibuya et al., 2009).
Propiedades
IUPAC Name |
ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5/c1-3-20-14(18)9-16-11-5-10(15(19)21-4-2)6-12(16)8-13(17)7-11/h10-12H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXUVTNCQZYKOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2CC(CC1CC(=O)C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001165588 | |
| Record name | Ethyl 3-(ethoxycarbonyl)-7-oxo-9-azabicyclo[3.3.1]nonane-9-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001165588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate | |
CAS RN |
115956-03-1 | |
| Record name | Ethyl 3-(ethoxycarbonyl)-7-oxo-9-azabicyclo[3.3.1]nonane-9-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115956-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(ethoxycarbonyl)-7-oxo-9-azabicyclo[3.3.1]nonane-9-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001165588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Azabicyclo[3.3.1]nonane-9-acetic acid, 3-(ethoxycarbonyl)-7-oxo-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-[[2-[Carboxymethyl-[2-[carboxymethyl-[2-[carboxymethyl-[2-[[1-carboxy-5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]amino]-2-oxoethyl]amino]ethyl]amino]ethyl]amino]acetyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid](/img/structure/B38083.png)

